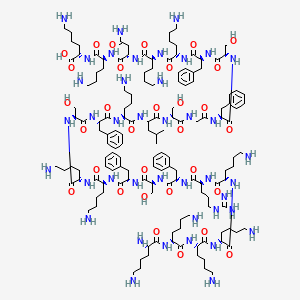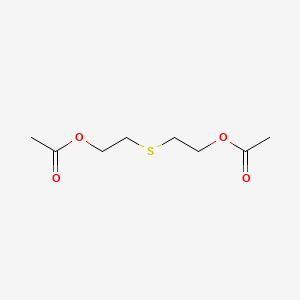![molecular formula C19H32O3 B13744054 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid CAS No. 27166-04-7](/img/structure/B13744054.png)
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid is a synthetic organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring, an octynyl group, and a hexanoic acid moiety. It is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves several steps, typically starting with the preparation of the cyclopentyl ring and the octynyl group. The synthetic route often includes the following steps:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via alkylation or acylation reactions.
Formation of the Hexanoic Acid Moiety:
Final Coupling: The final step involves coupling the cyclopentyl ring, octynyl group, and hexanoic acid moiety under specific reaction conditions, such as the use of catalysts and solvents
Análisis De Reacciones Químicas
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the octynyl group or the hexanoic acid moiety is replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Aplicaciones Científicas De Investigación
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid can be compared with other similar compounds, such as:
6-[(2R)-2-oct-1-ynylcyclopentyl]oxybutanoic acid: This compound has a shorter carbon chain in the acid moiety, which may affect its reactivity and biological activity.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxypropanoic acid: Similar to the above compound, but with an even shorter carbon chain.
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyheptanoic acid: This compound has a longer carbon chain, which may influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
27166-04-7 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)22-16-10-7-9-15-19(20)21/h17-18H,2-7,9-11,13-16H2,1H3,(H,20,21)/t17-,18?/m0/s1 |
Clave InChI |
LMIVPBDTHGWOLX-ZENAZSQFSA-N |
SMILES isomérico |
CCCCCCC#C[C@H]1CCCC1OCCCCCC(=O)O |
SMILES canónico |
CCCCCCC#CC1CCCC1OCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)

![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





